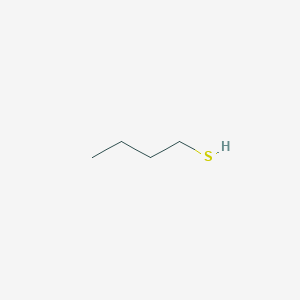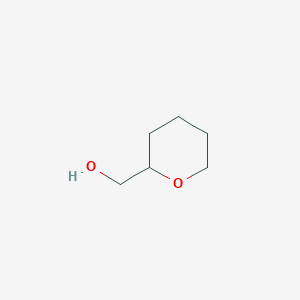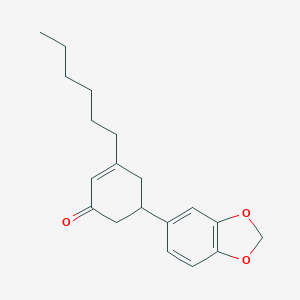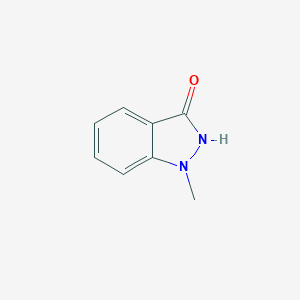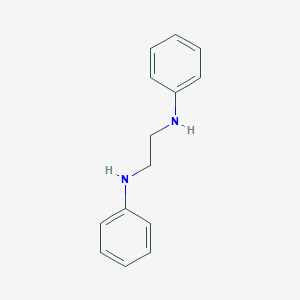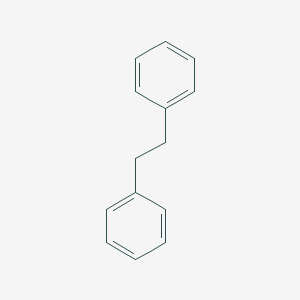
1,2-Diphenylethane
概要
説明
1,2-Diphenylethane is an organic compound with the formula (C₆H₅CH₂)₂. It is a derivative of ethane in which one phenyl group is bonded to each carbon atom. This compound is a colorless solid and can be found as a product from the coupling of a pair of benzyl radicals . It forms the central core of some natural products like dihydrostilbenoids and isoquinoline alkaloids .
作用機序
Target of Action
Bibenzyls are steroidal ethane derivatives, resembling the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids . They have been reported to have significant biological activity, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . Bibenzyls have also shown inhibitory activity against Pyricularia oryzae and have demonstrated immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs) that were stimulated with lipopolysaccharide (LPS) .
Mode of Action
Bibenzyls interact with their targets to exert their biological effects. For instance, they have been found to significantly reduce TNF expression in LPS-stimulated CD14+ monocytes . The activity of bibenzyls was tentatively attributed to the presence of a free OH- group, which may be responsible for contributing to this inhibitory activity .
Biochemical Pathways
Bibenzyls are secondary metabolites triggered by stress and are the by-products of the flavonoid biosynthetic pathway . They are found in different classes of bryophytes (Bryophyta, Marchantiophyta, and Anthocerotophyta), each possessing different subtypes of bibenzyls and dimeric bisbibenzyls .
Pharmacokinetics
In silico modeling has been used to predict the activity, pharmacokinetics, metabolism, and permeability of bibenzyls .
Result of Action
The result of bibenzyl action is a range of biological effects, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . They have also shown inhibitory activity against Pyricularia oryzae and immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs) .
Action Environment
Bibenzyls and their dimeric form bis(bi)benzyls are reported to delay, bypass, or prevent herbivory, pathogenesis, drought-induced damage, or untimely freezing under harsh unfavorable environmental stresses . This suggests that the action, efficacy, and stability of bibenzyls can be influenced by environmental factors.
生化学分析
Biochemical Properties
Bibenzyl interacts with various enzymes, proteins, and other biomolecules. It is involved in different bioactivities like antibiotic, antioxidative, antitumor, antivenomous, insect antifeedant, cytotoxic, and anticancerous activities . The nature of these interactions is determined by the season, geography, and environment .
Cellular Effects
Bibenzyl has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Bibenzyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Bibenzyl vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Bibenzyl is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Bibenzyl is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diphenylethane can be synthesized through various methods. One common method involves the coupling of benzyl radicals. This can be achieved using reducing agents like samarium iodide or ytterbium iodide . Another method involves the catalytic hydrogenation of stilbene, which converts the double bond into a single bond, forming bibenzyl .
Industrial Production Methods
Industrial production of bibenzyl typically involves the catalytic hydrogenation of stilbene. This process is carried out under high pressure and temperature conditions using catalysts such as palladium on carbon or nickel .
化学反応の分析
Types of Reactions
1,2-Diphenylethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form this compound.
Substitution: This compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Benzaldehyde and benzoic acid.
Reduction: This compound.
Substitution: Halogenated bibenzyl derivatives.
科学的研究の応用
1,2-Diphenylethane and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
1,2-Diphenylethane is structurally similar to other compounds such as stilbene and diphenylethane. it is unique in its ability to form the central core of natural products like dihydrostilbenoids and isoquinoline alkaloids . Similar compounds include:
Stilbene: Contains a double bond between the two phenyl groups.
Diphenylethane: Similar structure but lacks the central ethane linkage.
This compound’s unique structure allows it to participate in a variety of chemical reactions and biological activities, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2-phenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUWMCYKGHVNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041668 | |
| Record name | Bibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dihydrostilbene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-29-7 | |
| Record name | Dibenzyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bibenzyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Diphenylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIBENZYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007C07V77Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are bibenzyls and where are they found?
A: Bibenzyls are a class of organic compounds characterized by two phenyl groups linked by a two-carbon bridge. They are commonly found in liverworts [, ], orchids [, , , , , , , ], and some other plant families [, , ].
Q2: How are bibenzyls biosynthesized?
A: Bibenzyls are biosynthesized from phenylpropanoid precursors via a pathway involving enzymes like bibenzyl synthases [, , , ]. In liverworts, lunularic acid serves as a key intermediate in the formation of both bibenzyls and bis(bibenzyls) [, , ].
Q3: What is the basic structure of a bibenzyl compound?
A: Bibenzyls consist of two benzene rings connected by a two-carbon bridge (ethane bridge). This basic structure can be modified by various substituents, primarily hydroxyl (-OH) and methoxy (-OCH3) groups, contributing to the diversity of bibenzyl derivatives [, , , , , ].
Q4: What are bis(bibenzyls) and how do they differ from bibenzyls?
A: Bis(bibenzyls) are dimers of bibenzyls connected by one or more ether linkages, sometimes forming cyclic structures. They are found primarily in liverworts and exhibit a wide range of unique structures [, , , ].
Q5: How are bibenzyls structurally characterized?
A: Bibenzyls are characterized using various spectroscopic techniques like NMR (~1H-NMR, ~(13)C-NMR) and Mass Spectrometry (MS, HR-EI-MS) to determine their molecular formula, weight, and connectivity of atoms [, , , , , ]. X-ray crystallography can be used to determine the absolute configuration and stereochemistry of bibenzyls [, , ].
Q6: What are the known biological activities of bibenzyls?
A6: Bibenzyls exhibit a wide range of biological activities, including:
- Antioxidant activity: Protecting against oxidative damage caused by free radicals [, , , , , ]
- Cytotoxic activity: Inhibiting the growth of cancer cells in vitro [, , , , , , ]
- Antimicrobial and antifungal activities: Inhibiting the growth of microorganisms and fungi [, , ]
- Phytotoxic activity: Inhibiting the growth of other plants []
- Immune modulatory effects: Affecting the function of immune cells []
Q7: Are there any structure-activity relationships established for bibenzyls?
A: While specific SARs depend on the biological activity in question, some general trends are observed. For instance, bibenzyls with longer prenyl groups tend to exhibit stronger PTP1B inhibitory activity, potentially leading to the development of anti-obesity and anti-diabetic agents []. The presence of specific functional groups and their position on the bibenzyl core also influence their biological activity [, ].
Q8: How does the structure of bibenzyls relate to their antioxidant activity?
A: The number and position of hydroxyl and methoxy groups on the bibenzyl ring system play a crucial role in their antioxidant activity. Bibenzyls can act as free radical scavengers, donating hydrogen atoms from their hydroxyl groups to neutralize harmful reactive oxygen species [, , ].
Q9: What are the potential applications of bibenzyls in medicine?
A9: Bibenzyls show promise as potential therapeutic agents for various diseases, including:
- Cancer: Their cytotoxic activity against various cancer cell lines suggests their potential as anticancer drugs [, , , , , , , ].
- Diabetes and Obesity: Certain prenylated bibenzyls act as potent inhibitors of PTP1B, a target for developing anti-diabetic and anti-obesity drugs [].
- Infectious diseases: Their antimicrobial and antifungal properties make them potential candidates for developing new antimicrobial agents [, , ].
Q10: What are the challenges associated with developing bibenzyls into drugs?
A10: Some challenges include:
- Low natural abundance: Many bibenzyls occur in low quantities in their natural sources, making their isolation and purification challenging [, ].
- Structural complexity: Synthesizing bibenzyls and their derivatives can be complex, requiring multiple steps and specialized techniques [, , ].
- Limited understanding of their pharmacological properties: Further research is needed to understand their absorption, distribution, metabolism, excretion, and potential toxicity in vivo [].
Q11: What analytical techniques are used to study bibenzyls?
A11:
- HPLC (High-Performance Liquid Chromatography): Used to separate, identify, and quantify individual bibenzyl compounds in complex mixtures [, , ].
- HPLC-MS (HPLC coupled with Mass Spectrometry): Provides structural information and allows for the identification of known and novel bibenzyls [, , ].
- Airflow-Assisted Desorption Electrospray Ionization Imaging Mass Spectrometry: Used to visualize the spatial distribution of bibenzyls within plant tissues [].
- Transcriptomics: Sequencing and analyzing RNA transcripts helps identify genes involved in bibenzyl biosynthesis and regulation, like bibenzyl synthases and glycosyltransferases [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
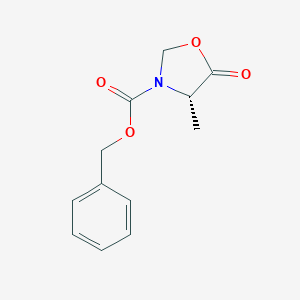
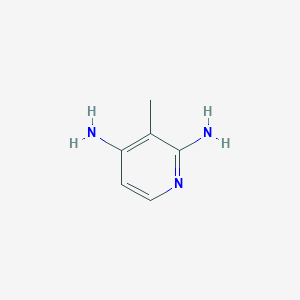
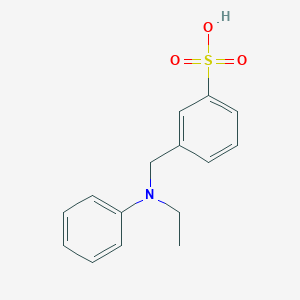
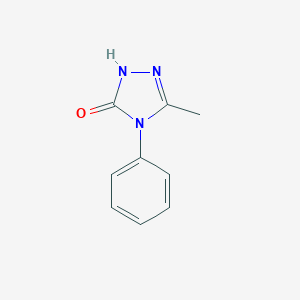
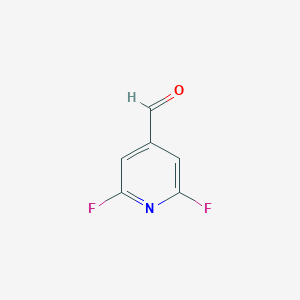

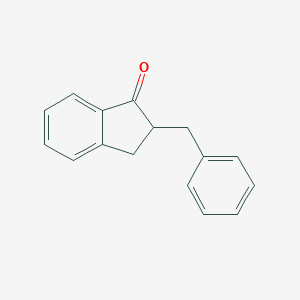
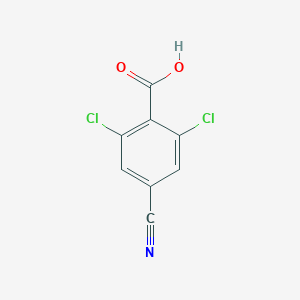
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
